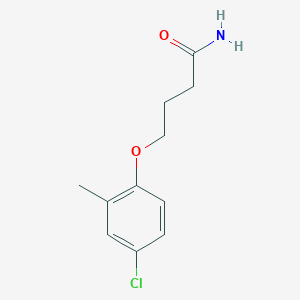

4-(4-chloro-2-methylphenoxy)butanamide

Beschreibung

4-(4-Chloro-2-methylphenoxy)butanamide is a synthetic organic compound characterized by a phenoxybutanamide backbone with a chlorine atom and a methyl group at the 4- and 2-positions of the aromatic ring, respectively. This structure serves as a scaffold for derivatives with diverse biological activities, ranging from anticancer agents to herbicides. Notably, its hydroxyl-substituted analog, 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide (CMH), has been identified as a potent inhibitor of c-FLIP (cellular FLICE inhibitory protein), inducing apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

4-(4-chloro-2-methylphenoxy)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZSRYIVJFRQCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-2-methylphenoxy)butanamide typically involves the reaction of 4-chloro-2-methylphenol with butanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by reaction with ammonia or an amine.

Industrial Production Methods

Industrial production of 4-(4-chloro-2-methylphenoxy)butanamide may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Common industrial methods include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-chloro-2-methylphenoxy)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

Oxidation: Formation of 4-(4-chloro-2-methylphenoxy)butanoic acid.

Reduction: Formation of 4-(4-chloro-2-methylphenoxy)butylamine.

Substitution: Formation of 4-(4-hydroxy-2-methylphenoxy)butanamide or 4-(4-amino-2-methylphenoxy)butanamide.

Wissenschaftliche Forschungsanwendungen

4-(4-chloro-2-methylphenoxy)butanamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer research. .

Industry: Utilized in the development of herbicides and other agrochemical products.

Wirkmechanismus

The mechanism of action of 4-(4-chloro-2-methylphenoxy)butanamide involves its interaction with specific molecular targets. In cancer research, it has been shown to target the mRNA of c-FLIP variants, leading to the downregulation of c-FLIP expression. This results in the activation of apoptotic pathways, ultimately inducing cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

CMH (4-(4-Chloro-2-methylphenoxy)-N-hydroxybutanamide) vs. CMB (Inactive Analog)

- Structural Difference :

- Biological Activity :

- Mechanistic Insight :

Herbicide Analogs: MCPB (4-(4-Chloro-2-methylphenoxy)butanoic Acid)

- Structural Difference :

- Application :

Aryl-Substituted Butanamides

Biologische Aktivität

4-(4-chloro-2-methylphenoxy)butanamide, also referred to as CMH, is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the context of inflammation and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4-(4-chloro-2-methylphenoxy)butanamide is characterized by a butanamide moiety linked to a chlorinated phenoxy group. This structural configuration is believed to influence its interaction with biological targets, leading to diverse pharmacological effects.

Research indicates that 4-(4-chloro-2-methylphenoxy)butanamide exhibits its biological activity primarily through the modulation of inflammatory pathways and apoptosis in cancer cells. Key mechanisms include:

- Inhibition of Proinflammatory Cytokines : The compound has been shown to suppress the expression of proinflammatory cytokines such as IL-1β and IL-6 in vitro and in vivo. In a study involving LPS-induced inflammation models, administration of 4-(4-chloro-2-methylphenoxy)butanamide resulted in significantly reduced mRNA levels of these cytokines, indicating its potential as an anti-inflammatory agent .

- Regulation of c-FLIP : In the context of cancer, this compound has been identified as a small molecule inhibitor that downregulates c-FLIP (cellular FLICE-inhibitory protein), which is associated with apoptosis resistance in tumor cells. By inhibiting SIRT1 activity, it destabilizes the Ku70/FLIP complex, promoting apoptosis in fibrotic lung myofibroblasts .

Table 1: Summary of Biological Activities

Case Studies

Recent studies have highlighted the efficacy of 4-(4-chloro-2-methylphenoxy)butanamide in various experimental setups:

- Inflammation Model : In an experiment using human keratinocyte HaCaT cells, treatment with this compound at a concentration of 10 μM led to significant suppression of IL-6 mRNA expression compared to control groups exposed only to LPS .

- Cancer Cell Studies : In idiopathic pulmonary fibrosis (IPF) models, the compound's ability to downregulate FLIP was linked to enhanced apoptosis in myofibroblasts. This suggests a dual role in both inflammatory and fibrotic processes, making it a candidate for further therapeutic exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.